molecular formula C13H19BN2O2 B12965842 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Cat. No.: B12965842
M. Wt: 246.12 g/mol
InChI Key: JYRCTZIEBKAWRG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a chemical compound with the molecular formula C13H19BN2O2 and a molecular weight of 246.11 g/mol . It is a pyridazine derivative featuring a cyclopropyl group and a boronic ester moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine typically involves the reaction of a pyridazine derivative with a boronic ester. One common method includes the use of Suzuki-Miyaura coupling, where a halogenated pyridazine reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form corresponding alcohols or acids.

    Reduction: Reduction reactions can target the pyridazine ring or the cyclopropyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of reduced pyridazine derivatives or cyclopropyl alcohols.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is unique due to its combination of a cyclopropyl group and a boronic ester moiety on a pyridazine ring. This structure provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C13H19BN2O2

Molecular Weight

246.12 g/mol

IUPAC Name

3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

InChI

InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-11(9-5-6-9)16-15-8-10/h7-9H,5-6H2,1-4H3

InChI Key

JYRCTZIEBKAWRG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2)C3CC3

Origin of Product

United States

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